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Compound of Interest

Compound Name: TCS PIM-11

Cat. No.: B15615689

This technical guide provides an in-depth overview of the discovery, synthesis, and biological
evaluation of TCS PIM-1 1, a potent and selective inhibitor of the PIM-1 kinase. This document
is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

TCS PIM-1 1, also known as SC 204330, is a small molecule inhibitor that targets the PIM-1
kinase, a serine/threonine kinase implicated in various cellular processes, including cell cycle
progression, proliferation, and apoptosis. Overexpression of PIM-1 is associated with several
types of cancer, making it a compelling target for therapeutic intervention. TCS PIM-1 1 has
been identified as a highly selective, ATP-competitive inhibitor of PIM-1.

Physicochemical Properties and In Vitro Efficacy

TCS PIM-1 1 is a substituted pyridone with the chemical name 3-Cyano-4-phenyl-6-(3-bromo-
6-hydroxy)phenyl-2(1H)-pyridone. Its key properties and in vitro activity are summarized in the
tables below.
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Property Value

Molecular Formula C1sH11BrNz20:2
Molecular Weight 367.2 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO
CAS Number 491871-58-0

Table 1: Physicochemical Properties of TCS PIM-1 1.

Kinase Target ICs0 (NM) Selectivity vs. PIM-1
PIM-1 50

PIM-2 >20,000 >400-fold

MEK1/2 >20,000 >400-fold

Table 2: In Vitro Kinase Inhibition Profile of TCS PIM-1 1.[1]

Synthesis of TCS PIM-1 1

While the seminal paper by Cheney et al. describes the structure-activity relationships of a
series of substituted pyridones including TCS PIM-1 1, a detailed, step-by-step synthesis
protocol for this specific compound is not provided in the primary literature. However, a general
synthetic route for 4,6-diaryl-3-cyano-2-pyridones can be inferred from related publications. The
synthesis likely proceeds via a multi-component reaction involving a substituted benzaldehyde,
an acetophenone derivative, and cyanoacetamide.

A plausible synthetic approach involves the condensation of 3-bromo-6-hydroxybenzaldehyde,
phenylacetonitrile, and a suitable active methylene compound in the presence of a base. The
resulting intermediate would then undergo cyclization to form the pyridone ring.

It is important to note that this is a generalized scheme, and optimization of reaction conditions,
including solvent, temperature, and catalyst, would be necessary to achieve a satisfactory yield
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and purity of TCS PIM-1 1.

Mechanism of Action and Signaling Pathway

TCS PIM-1 1 functions as an ATP-competitive inhibitor of PIM-1 kinase.[1] This means it binds
to the ATP-binding pocket of the enzyme, preventing the binding of ATP and subsequent
phosphorylation of downstream substrates.

The PIM-1 kinase is a key component of the JAK/STAT signaling pathway, which is activated by
various cytokines and growth factors. Upon activation, STAT transcription factors translocate to
the nucleus and induce the expression of target genes, including PIM-1. PIM-1, in turn,
phosphorylates a range of downstream targets that promote cell survival and inhibit apoptosis.
One of the critical substrates of PIM-1 is the pro-apoptotic protein Bad. Phosphorylation of Bad
by PIM-1 leads to its inactivation, thereby preventing apoptosis. By inhibiting PIM-1, TCS PIM-1
1 can restore the pro-apoptotic function of Bad and induce cell death in cancer cells that are
dependent on PIM-1 signaling.
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PIM-1 Signaling Pathway and Inhibition by TCS PIM-1 1.

Experimental Protocols
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The following are detailed protocols for in vitro kinase assays that can be used to determine the
ICs0 of TCS PIM-1 1 against PIM-1 kinase.

LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding of the inhibitor to the kinase by detecting the displacement of
a fluorescently labeled tracer from the ATP-binding pocket.

Materials:

e PIM-1 Kinase (recombinant)

o LanthaScreen™ Eu-anti-Tag Antibody

e LanthaScreen™ Kinase Tracer

o Kinase Buffer A (5X)

e TCS PIM-1 1 (or other test compound)

o 384-well plate (low volume, black)

» Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:

» Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.

e Prepare Compound Dilutions: Prepare a serial dilution of TCS PIM-1 1 in 1X Kinase Buffer.

o Prepare Kinase/Antibody Mixture: Dilute the PIM-1 kinase and Eu-anti-Tag antibody in 1X
Kinase Buffer to the desired concentrations.

o Prepare Tracer Solution: Dilute the Kinase Tracer in 1X Kinase Buffer.
o Assay Assembly:

o Add 5 pL of the compound dilutions to the wells of the 384-well plate.
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o Add 5 pL of the Kinase/Antibody mixture to each well.
o Add 5 L of the Tracer solution to each well.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the
emission at 665 nm and 615 nm.

Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the ratio against the
logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to
determine the ICso value.
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Experimental Workflow for LanthaScreen™ Kinase Binding Assay.

ADP-Glo™ Kinase Assay
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This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase
reaction.

Materials:

PIM-1 Kinase (recombinant)

e PIM-1 Substrate (e.g., a specific peptide)

o« ATP

» Kinase Buffer

o ADP-Glo™ Reagent

e Kinase Detection Reagent

e TCS PIM-1 1 (or other test compound)

o 384-well plate (white)

e Luminometer

Procedure:

o Prepare Reagents: Prepare Kinase Buffer, ATP solution, and substrate solution.
e Prepare Compound Dilutions: Prepare a serial dilution of TCS PIM-1 1 in Kinase Buffer.
» Kinase Reaction:

o In the wells of a 384-well plate, combine the PIM-1 kinase, substrate, and compound
dilutions.

o Initiate the reaction by adding ATP.

o Incubate at room temperature for the desired time (e.g., 60 minutes).
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Stop Reaction and Deplete ATP: Add 5 uL of ADP-Glo™ Reagent to each well to stop the
kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room
temperature.

ADP to ATP Conversion and Signal Generation: Add 10 pL of Kinase Detection Reagent to
each well. This reagent converts the ADP produced to ATP and generates a luminescent
signal. Incubate for 30-60 minutes at room temperature.

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor
concentration. Fit the data to a sigmoidal dose-response curve to determine the ICso value.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Experimental Workflow for ADP-Glo™ Kinase Assay.

Conclusion

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b15615689?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

TCS PIM-1 1 is a valuable research tool for studying the biological roles of PIM-1 kinase. Its
high potency and selectivity make it a suitable probe for elucidating the downstream effects of
PIM-1 inhibition and for validating PIM-1 as a therapeutic target in various disease models.
Further investigation into the in vivo efficacy and pharmacokinetic properties of TCS PIM-1 1
and its analogs is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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